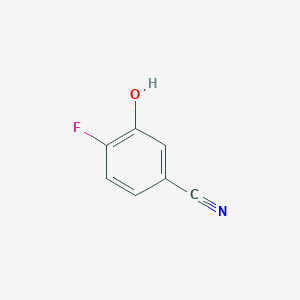

4-Fluoro-3-hydroxybenzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

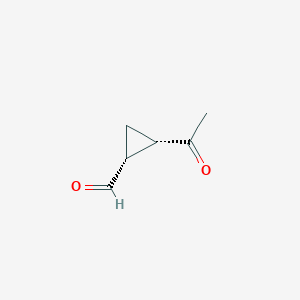

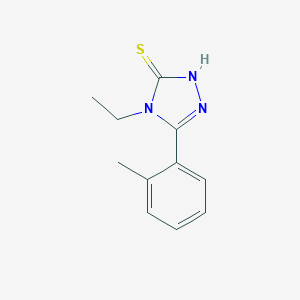

4-Fluoro-3-hydroxybenzonitrile is a useful research compound. Its molecular formula is C7H4FNO and its molecular weight is 137.11 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Applications

The synthesis of ester derivatives of 2-fluoro-4-hydroxy- and 3-fluoro-4-hydroxybenzonitriles, which incorporate aliphatic ring systems such as trans-1,4-disubstituted cyclohexane or 1,4-disubstituted bicyclo[2.2.2]octane rings, has been explored. These compounds exhibit higher nematic-isotropic transition temperatures compared to their unsubstituted counterparts, indicating their potential application in the development of materials with specific liquid-crystalline properties (Kelly & Schad, 1984).

Electronic and Structural Properties

An energetic and structural study on mono-fluorobenzonitriles, including 2-fluoro-, 3-fluoro-, and 4-fluorobenzonitrile, has been conducted. This research involved determining the standard molar enthalpies of formation, vaporization, and sublimation, along with vapor-pressure studies and theoretical calculations. These studies contribute to understanding the electronic effects induced by the fluorine atom in the benzonitrile structure, which can influence the design of materials and chemicals with desired electronic properties (Ribeiro da Silva et al., 2012).

Radiofluorination and Biomedical Applications

The development of radiofluorinated 4-fluorobenzonitrile oxide and N-hydroxy-4-fluorobenzimidoyl chloride for rapid reaction with alkenes and alkynes under mild conditions has been reported. This method is suitable for preparing low-molecular-weight radiopharmaceuticals and could facilitate the labeling of sensitive biopolymers, suggesting potential applications in the development of novel diagnostic and therapeutic agents (Zlatopolskiy et al., 2012).

Chemical Interactions and Molecular Dynamics

The conversion of 4-hydroxybenzonitrile to its anion has been studied through IR spectra and ab initio calculations, revealing significant spectral changes and structural adjustments. This research provides insights into the chemical interactions and molecular dynamics of such compounds, which could be relevant for understanding their behavior in various chemical environments (Binev, 2001).

Photodegradation and Environmental Impact

The photodegradation of bromoxynil, a compound structurally similar to 4-fluoro-3-hydroxybenzonitrile, in the presence of carbonates has been investigated. This research could provide valuable information on the environmental behavior and degradation pathways of similar compounds, aiding in the assessment of their environmental impact (Kochany, 1992).

Mechanism of Action

Target of Action

The primary targets of 4-Fluoro-3-hydroxybenzonitrile are currently unknown . This compound is often used as a building block in the synthesis of various pharmaceutical and fine chemical intermediates .

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is likely bbb permeant .

Action Environment

It is recommended to handle this compound in a well-ventilated place, avoid contact with skin and eyes, and prevent the formation of dust and aerosols .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

4-fluoro-3-hydroxybenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO/c8-6-2-1-5(4-9)3-7(6)10/h1-3,10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKTBMKIXEOGAGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30609747 |

Source

|

| Record name | 4-Fluoro-3-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186590-04-5 |

Source

|

| Record name | 4-Fluoro-3-hydroxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186590-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-3-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(1E,5E,7E,11R)-11-methoxytetradeca-1,5,7,13-tetraenyl]-2-(2-methylcyclopropyl)-4,5-dihydro-1,3-thiazole](/img/structure/B67553.png)

![(5S)-spiro[1,3-oxazolidine-5,3'-1-azabicyclo[2.2.2]octane]-2-one](/img/structure/B67559.png)

![2-[4-(Trifluoromethoxy)phenoxy]acetohydrazide](/img/structure/B67561.png)

![(1R,7S)-4-propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane](/img/structure/B67572.png)